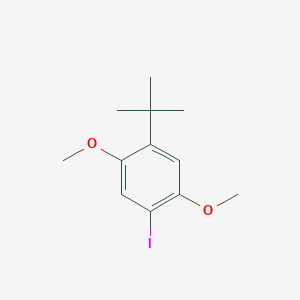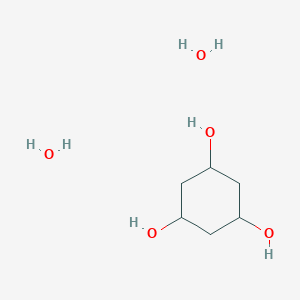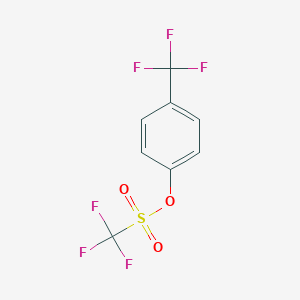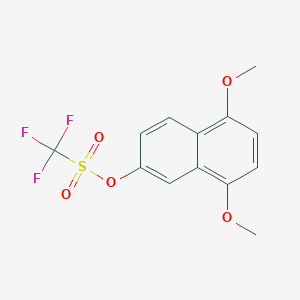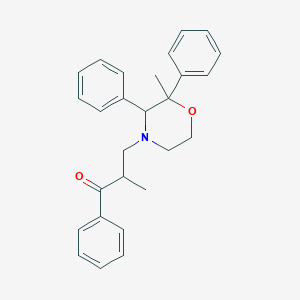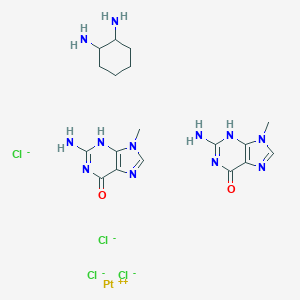
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is a novel platinum-based antitumor agent that has gained significant attention in recent years. This compound is a member of the platinum(IV) family, which is known for its improved stability and reduced toxicity compared to platinum(II) compounds.
Aplicaciones Científicas De Investigación
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride has shown promising results in preclinical studies as an antitumor agent. It has been shown to be effective against a variety of cancer cell lines, including ovarian, lung, and breast cancer. Additionally, this compound has demonstrated the ability to overcome resistance to other platinum-based drugs, such as cisplatin.
Mecanismo De Acción
The mechanism of action of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride involves the formation of DNA adducts, which interfere with DNA replication and lead to cell death. This compound has been shown to have a unique mechanism of action compared to other platinum-based drugs, which may contribute to its effectiveness against resistant cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its antitumor activity, Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride has been shown to have low toxicity and favorable pharmacokinetic properties. It has a longer half-life than cisplatin, which may contribute to its improved efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is its improved stability compared to platinum(II) compounds. This makes it easier to handle in lab experiments and may contribute to its improved efficacy in vivo. However, the synthesis of this compound is complex and requires specialized equipment, which may limit its availability for some researchers.
Direcciones Futuras
For research on Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride include further preclinical studies to evaluate its efficacy and toxicity in animal models, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, the development of new formulations and delivery methods may improve the pharmacokinetic properties of this compound and increase its effectiveness against cancer. Finally, the development of biomarkers to predict response to this drug may help to identify patients who are most likely to benefit from treatment.
In conclusion, Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is a promising antitumor agent with a unique mechanism of action and favorable pharmacokinetic properties. Further research is needed to fully evaluate its potential as a treatment for cancer.
Métodos De Síntesis
The synthesis of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride involves the reaction of cisplatin with guanosine to form a platinum(II) complex. This complex is then oxidized to form the platinum(IV) compound. The cyclohexyldiamine ligand is added to enhance the stability of the compound and improve its pharmacokinetic properties.
Propiedades
Número CAS |
118574-25-7 |
|---|---|
Nombre del producto |
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride |
Fórmula molecular |
C18H28Cl4N12O2Pt-2 |
Peso molecular |
781.4 g/mol |
Nombre IUPAC |
2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C6H7N5O.C6H14N2.4ClH.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;;;;;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;4*1H;/q;;;;;;;+2/p-4 |
Clave InChI |
RZWHFCZVVQQZOV-UHFFFAOYSA-J |
SMILES isomérico |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES |
CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



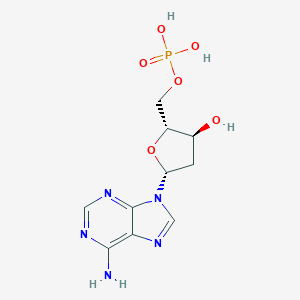
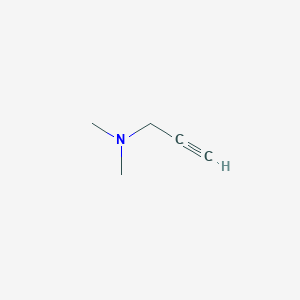
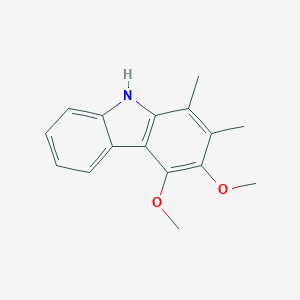
![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)
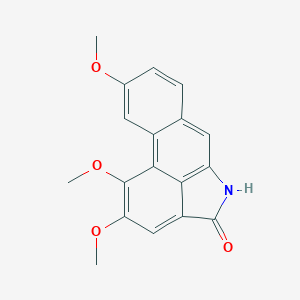
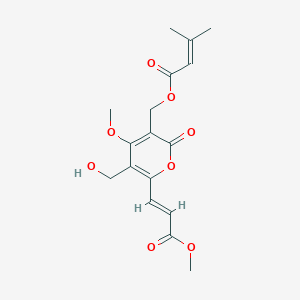
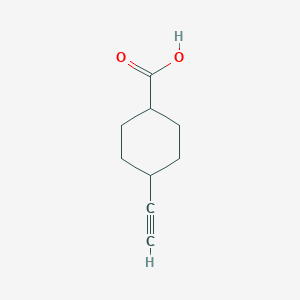
![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
